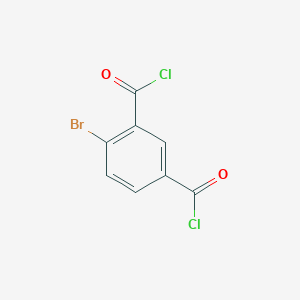
4-Bromoisophthaloyl dichloride
Übersicht
Beschreibung
Synthesis Analysis
4-Bromoisophthaloyl dichloride is synthesized by the reaction of 4-bromo-1,2-phenylenediamine with phthalic anhydride and phosphorus oxychloride under reflux conditions. This reaction leads to the formation of 4-amino-3,5-dibromobenzamide, which is then treated with thionyl chloride to produce 4-bromo-3,5-dibromo-N-(2-chloroacetyl)benzamide.Molecular Structure Analysis
The molecular structure of 4-Bromoisophthaloyl dichloride is analyzed using various spectroscopic methods, such as nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS).Chemical Reactions Analysis
The main area of application of these acid dichlorides is the synthesis of the initial materials used in fabricating aramid fibers . They are used in the synthesis of numerous products: corrosion inhibitors, anticancer and antibacterial compounds, fluorescent polymers, antioxidants for natural rubber, complexing agents for the selective extraction of heavy metal ions from aqueous solutions .Physical And Chemical Properties Analysis
4-Bromoisophthaloyl dichloride is a white to yellow crystalline powder with a molecular weight of 463.99 g/mol. It is soluble in acetone and chloroform but insoluble in water. This compound has a melting point of 250-252°C and a boiling point of approximately 386°C.Wissenschaftliche Forschungsanwendungen
Halogen Bonding in Macrocycles
The reaction of isophthaloyl dichloride with bromo-substituted compounds leads to the formation of macrocyclic structures. These structures exhibit halogen bonding, which is significant in the supramolecular assembly. The study by Mocilac and Gallagher (2014) in "CrystEngComm" explores this by reacting isophthaloyl dichloride with bromo-substituted pyridine and pyrimidine, resulting in trezimide and tennimide macrocycles (Mocilac & Gallagher, 2014).
Synthesis of Bromo-substituted Compounds
Luo Qun-li (2011) discusses a synthesis method involving 2-bromoisophthaloyl dichloride, which is used to synthesize 2,6-bis(2-bromoacetyl) bromobenzene via diazomethane reaction. This process features a concise synthesis route and mild reaction conditions, highlighting the utility of 2-bromoisophthaloyl dichloride in organic synthesis (Luo, 2011).
Electrophilic Bromination
In a study on electrophilic cobromination of alkenes and bromination of activated arenes, bromodichloroisocyanuric acid was found effective for regioselective electrophilic bromination. This study by Almeida, Esteves, and Mattos (2007) in "Synlett" demonstrates the relevance of bromo-dichloro derivatives in electrophilic bromination processes (Almeida, Esteves, & Mattos, 2007).
Bromine Isophthalic Acid in CdII-Based Frameworks
Tang et al. (2016) investigated the coordination characteristics of 4-bromoisophthalic acid in CdII-based frameworks, leading to diverse three-dimensional coordination complexes. This study, published in the "Journal of Solid State Chemistry," showcases the versatility of bromine-substituted isophthalic acids in constructing varied molecular architectures (Tang et al., 2016).
Bromophenol Transformation in Chlorination
Research by Xiang et al. (2020) in "Chemosphere" explores the transformation of bromophenols, such as 2,4-dibromophenol, during the chlorination process. This study provides insights into the environmental fate of bromophenols in water treatment and disinfection processes (Xiang et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromobenzene-1,3-dicarbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2O2/c9-6-2-1-4(7(10)12)3-5(6)8(11)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEOVNVYIVMELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisophthaloyl dichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



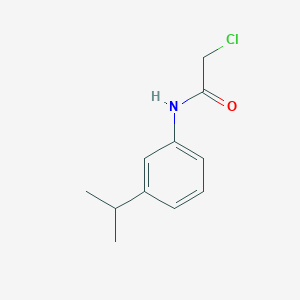
![2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3147736.png)





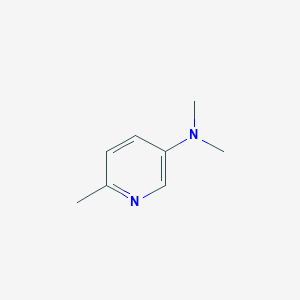
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B3147770.png)
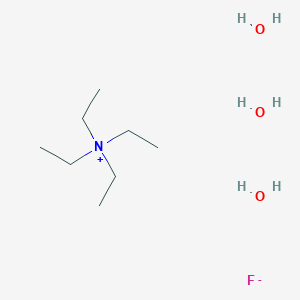
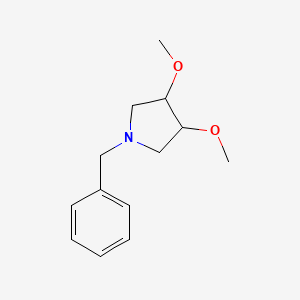

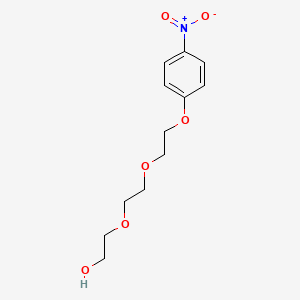
![Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3147804.png)